molecular formula C15H15F3N2O2S B2381731 1-(2-Methoxy-2-(thiophen-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 1448076-52-5

1-(2-Methoxy-2-(thiophen-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea

Cat. No.: B2381731
CAS No.: 1448076-52-5
M. Wt: 344.35
InChI Key: IIWUQDYWSXZNSR-UHFFFAOYSA-N
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Description

1-(2-Methoxy-2-(thiophen-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C15H15F3N2O2S and its molecular weight is 344.35. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Directed Lithiation and Substitution Reactions

Directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea showcases its utility in organic synthesis, enabling high yields of substituted products through lithiation and subsequent reactions with various electrophiles. This method points to the potential of our compound in synthesizing novel derivatives for further exploration in medicinal chemistry and material science Smith, El‐Hiti, & Alshammari, 2013.

Neuroprotective and Antiparkinsonian Properties

The synthesis and evaluation of urea and thiourea derivatives of 2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidine reveal significant antiparkinsonian activity. This suggests the potential of our compound in neuroprotective research, offering a basis for developing treatments against neurodegenerative diseases Azam, Alkskas, & Ahmed, 2009.

Antitumor Activities

Research into the antitumor activities of urea derivatives, such as the synthesis, crystal structure, and docking study of 1-(2-(1H-Indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea, demonstrates the compound's potential in cancer treatment. By understanding the interactions with CDK4 protein, this avenue of research could offer insights into the development of novel cancer therapeutics Hu et al., 2018.

Acetylcholinesterase Inhibition

The synthesis and biochemical evaluation of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas for antiacetylcholinesterase activity highlight the compound's potential in addressing diseases related to acetylcholine disruption, such as Alzheimer's. This research direction could lead to new treatments for cognitive disorders Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995.

Properties

IUPAC Name

1-(2-methoxy-2-thiophen-3-ylethyl)-3-[2-(trifluoromethyl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N2O2S/c1-22-13(10-6-7-23-9-10)8-19-14(21)20-12-5-3-2-4-11(12)15(16,17)18/h2-7,9,13H,8H2,1H3,(H2,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIWUQDYWSXZNSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)NC1=CC=CC=C1C(F)(F)F)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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